molecular formula C24H33N3O2 B2424116 (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1286698-11-0

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2424116
CAS RN: 1286698-11-0
M. Wt: 395.547
InChI Key: MDNBWKNIOJBYQW-UHFFFAOYSA-N
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Description

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with intricate structures similar to the query compound have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,3,5-trisubstituted pyrazolines, which are structurally complex like the query compound, were synthesized and showed considerable antimicrobial activity against a range of bacterial and fungal species, comparable to standard drugs such as ciprofloxacin and fluconazole. These findings suggest that compounds with similar complex structures may hold potential in antimicrobial research (Satyender Kumar et al., 2012).

Molecular Interaction Studies

Research on compounds featuring piperidine and phenyl groups, akin to sections of the query molecule, involves detailed molecular interaction studies, particularly with receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its binding interactions with the CB1 cannabinoid receptor, highlighting the utility of structurally complex compounds in understanding receptor-ligand interactions and developing pharmacophore models (J. Shim et al., 2002).

Advanced Synthesis Techniques

Compounds featuring core structures similar to the query compound have been synthesized using advanced techniques, such as microwave-assisted synthesis, to create derivatives with potential antibacterial and antifungal activities. This approach not only speeds up the synthesis process but also opens up possibilities for creating a wide range of biologically active compounds (Deepak Swarnkar et al., 2014).

Future Directions

The future directions for research on this compound could include elucidating its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of activities associated with imidazole derivatives , this compound could potentially have interesting biological properties worth exploring.

properties

IUPAC Name

(4-phenyloxan-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-19(2)22-25-12-15-27(22)18-20-8-13-26(14-9-20)23(28)24(10-16-29-17-11-24)21-6-4-3-5-7-21/h3-7,12,15,19-20H,8-11,13-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNBWKNIOJBYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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